![molecular formula C12H16N4O2S B2659403 3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 313528-25-5](/img/structure/B2659403.png)
3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
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Overview
Description
Scientific Research Applications
Differentiation of Mesenchymal Stem Cells
This compound is used as a culture medium supplement for inducing adipogenic differentiation in mesenchymal stem cells (MSC) . This application is crucial in regenerative medicine and tissue engineering.
Glucose-Stimulated Insulin Secretion
It is used as a supplement in Krebs-Ringer buffer with HEPES (KRBH) solution for inducing glucose-stimulated insulin secretion (GSIS) . This is particularly important in diabetes research.
Inhibition of cAMP Phosphodiesterase
3-Isobutyl-1-methylxanthine (IBMX) has been shown to be a potent inhibitor of cAMP PDE, significantly more effective than theophylline . This leads to an accumulation of cyclic AMP and guanosine 3’,5’-cyclic monophosphate .
Increase in Intracellular Concentration of cAMP
In a study of cyclic AMP and insulin release by islets of Langerhans, IBMX at 1 mM caused a marked increase in the intracellular concentration of cyclic AMP in the presence of glucose .
Inhibition of 5-Hydroxytryptamine Release
IBMX inhibits phenylephrine-induced release of 5-hydroxytryptamine from neuroendocrine epithelial cells of the airway mucosa . This could have implications in the treatment of respiratory disorders.
Adenosine Receptor Antagonism
IBMX also serves as an adenosine receptor antagonist . This property is useful in the study of sleep disorders, as adenosine is a key regulator of sleep-wake cycles.
Inhibition of Ion Channels
IBMX has been shown to inhibit ion channels in the neuromuscular junction, GH3 cells, and vascular smooth muscle cells . This could be beneficial in the study of muscle disorders and cardiovascular diseases.
Molecular Structure and Mass
The molecular formula of this compound is C12H16N4O2S, with an average mass of 280.346 Da and a monoisotopic mass of 280.099396 Da .
Safety and Hazards
The safety data sheet suggests that this compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, and precautions should be taken to avoid ingestion and inhalation . In case of contact with skin, eyes, or clothing, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .
properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7(2)6-16-10(17)8-9(14(3)12(16)18)13-11-15(8)4-5-19-11/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIQMWDDDVQPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26667357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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